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CAS No.: 72424-72-7

Cat. No.: S11145325

Introduction and Chemical Properties

Betaxolol hydrochloride is a cardioselective beta-1 adrenergic antagonist used therapeutically for
management of hypertension, glaucoma, and other cardiovascular conditions. The compound is chemically
designated as 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol
hydrochloride, with a molecular formula of C1sH29NO3-HCI and a molecular weight of 307.43 g/mol for
the free base. [1] [2] Betaxolol exhibits lipophilic characteristics with an experimental log P value of 2.4-
2.81, contributing to its enhanced distribution across biological membranes including ocular structures. [1]
[3] [4] The compound is freely soluble in water, chloroform, ethanol, and methanol, with a solubility of
approximately 62 mg/mL in water and DMSO at 25°C. [4] From a therapeutic perspective, betaxolol's
receptor selectivity profile makes it particularly valuable for patients with mild respiratory comorbidities

who may not tolerate non-selective beta-blockers. [5]

Pharmacokinetic Properties Overview

The pharmacokinetic profile of betaxolol is characterized by excellent oral absorption, moderate protein

binding, and prolonged elimination half-life, supporting its once-daily dosing regimen in clinical practice.
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The following table summarizes the key pharmacokinetic parameters of betaxolol:

Parameter

Value

Additional Details

Bioavailability

Protein Binding

89% * 5%

Approximately 50%

Minimal first-pass metabolism [5] [2]

Primarily to plasma proteins [5]

Time to Peak 3 hours (range 1.5-6

Concentration hours)

After oral administration [5]

Elimination Half-Life 14-22 hours Can extend to 24.5 hours per some clinical

studies [6] [5]

Route of Elimination Primarily renal 80% excreted in urine as parent drug and

metabolites [5]

Steady-State 5-7 days With once-daily dosing in normal renal function
Achievement [5]

For ophthalmic administration, betaxolol demonstrates rapid onset of action with reduction in intraocular
pressure observed within 30 minutes post-instillation, reaching peak effect at approximately 2 hours, and
maintaining therapeutic effect for up to 12 hours per dose. [5] The lipophilic nature of betaxolol compared
to other beta-blockers like timolol results in enhanced distribution across ocular structures, with higher
concentrations achieved in anterior segment tissues, particularly the iris and ciliary body. [5] Systemic
absorption following ophthalmic administration does occur, though incidence of systemic adverse reactions

is lower than with oral administration. [7]

Metabolic Pathways

Primary Metabolic Routes

¢ Hepatic Metabolism: Betaxolol undergoes significant hepatic transformation through oxidative

pathways, with approximately 85% of an administered dose metabolized before elimination. The
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cyclopropyl moiety and isopropylamine group serve as primary sites for biotransformation reactions.
[5] [2] Only about 15% of the administered dose is excreted unchanged in the urine, indicating

extensive first-pass metabolism despite the high reported bioavailability. [2]

¢ Cytochrome P450 Involvement: Betaxolol metabolism involves multiple CYP450 enzymes, with
studies indicating it is a minor substrate for CYP1A2 and CYP2D6 isoforms. [5] Additionally,
betaxolol demonstrates CYP2D6 inhibition properties, which has potential implications for drug-drug
interactions with co-administered medications that rely on this enzymatic pathway for their
metabolism. [5] The metabolism follows competitive enzymatic kinetics, with the resulting

metabolites demonstrating negligible contribution to the overall clinical effect of the drug. [2]
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Figure 1: Primary Metabolic Pathways of Betaxolol Hydrochloride

Enzymatic Kinetics and Metabolic Fate

The biotransformation reactions primarily involve oxidative processes targeting the isopropylamine side
chain and cyclopropyl rings, resulting in the formation of hydroxylated and dealkylated metabolites. [2]
The specific metabolic intermediates include N-deisopropyl betaxolol and various oxygenated derivatives
that undergo subsequent conjugation reactions before renal elimination. While betaxolol is a relatively minor

substrate for CYP2D6, genetic polymorphisms in this enzyme may contribute to interindividual variability
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in metabolic clearance, though to a lesser extent than observed with other beta-blockers like metoprolol. [5]
The high bioavailability (89% + 5%) despite significant hepatic metabolism suggests possible enterocyte-

based metabolic activity or hepatic uptake transport influences on first-pass extraction. [2]

Elimination Pathways

Renal Elimination Characteristics

e Primary Excretion Route: Betaxolol and its metabolites are predominantly eliminated through
renal excretion, with approximately 80% of an administered dose appearing in the urine. [5] Of the
eliminated material, only about 15% represents unchanged parent drug, while the remaining 65%
consists of various metabolic products resulting from hepatic biotransformation. [2] This elimination
profile necessitates dosage adjustment in patients with renal impairment, with recommended initial

doses reduced to 5 mg once daily for severe renal impairment or those undergoing dialysis. [5]

e Elimination Kinetics: Betaxolol exhibits a prolonged elimination half-life ranging from 14-22 hours
after single oral doses, with some clinical studies reporting values up to 24.5 hours. [6] [5] This
extended half-life supports once-daily dosing regimens in clinical practice. The area under the curve
(AUC) increases significantly in renal impairment, reflecting reduced clearance. The volume of
distribution remains relatively unchanged in renal dysfunction, suggesting that protein binding and

tissue distribution are not substantially altered. [5]

Special Population Considerations

In elderly patients, age-related declines in renal function may reduce betaxolol clearance, potentially
necessitating dose adjustments based on creatinine clearance measurements. [5] For patients with hepatic
impairment, notable alterations in betaxolol clearance are generally not observed, and routine dosage
adjustments are typically unnecessary. [5] In pregnant patients, betaxolol has been shown to cross the
placental barrier, with potential for neonatal adverse effects including bradycardia, hypotension, respiratory

distress, and hypoglycemia if administered until delivery. [7] Breastfeeding considerations include the
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excretion of betaxolol into breast milk, though at therapeutic ophthalmic doses, the amount present in breast

milk is unlikely to produce clinical symptoms of beta-blockade in the infant. [5]

Experimental Methodologies for Metabolic Studies

In Vitro Metabolic Profiling Protocols

e Human Liver Microsome Assay: To characterize betaxolol metabolism, incubate human liver
microsomes (0.5-1.0 mg protein/mL) with betaxolol (10-100 pM) in potassium phosphate buffer
(100 mM, pH 7.4) containing NADPH (1 mM) as a cofactor. [8] Conduct reactions at 37°C for 30-60
minutes with gentle shaking, and terminate using ice-cold acetonitrile. After protein precipitation by
centrifugation (10,000 x g, 10 minutes), analyze supernatants using LC-MS/MS with a C18 reverse-
phase column (2.1 x 50 mm, 1.8 ym) and a gradient mobile phase of water/acetonitrile with 0.1%

formic acid. [8]

e CYP Enzyme Phenotyping: For CYP reaction phenotyping, pre-incubate betaxolol with selective
chemical inhibitors including sulfaphenazole (CYP2C9, 10 pM), ketoconazole (CYP3A, 1 uM), and
quercetin (CYP2C8, 10-20 pM). [8] Alternatively, use CYP-specific monoclonal antibodies (against
CYP2C8, CYP2C9, CYP2C19) or recombinant CYP enzymes to identify specific isoforms
responsible for metabolite formation. Include control incubations without NADPH or without substrate

to account for non-enzymatic degradation and background signals. [8]

Analytical Methodologies for Quantification

e Chromatographic Separation: For betaxolol quantification in biological matrices, utilize high-
performance liquid chromatography (HPLC) with fluorescence detection or liquid
chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity. [6] [4] For
HPLC analysis, employ a C8 or C18 reverse-phase column with a mobile phase consisting of
acetonitrile/methanol/phosphate buffer (pH 3.0) in ratios of approximately 30:30:40 (v/v/v) at a

flow rate of 1.0 mL/min. For LC-MS/MS, use electrospray ionization in positive mode with multiple
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reaction monitoring (MRM) transitions of m/z 308.2 - 116.1 for betaxolol and m/z 310.2 - 118.1 for

internal standard (deuterated betaxolol). [4]

e Sample Preparation Techniques: For plasma samples, implement protein precipitation with
acetonitrile or methanol, liquid-liquid extraction using methyl tert-butyl ether at alkaline pH, or
solid-phase extraction using mixed-mode cation exchange cartridges. For tissue distribution studies
(e.g., ocular tissues), employ homogenization in phosphate buffer (pH 7.4) followed by solid-phase
extraction. Method validation should demonstrate linearity from 1-500 ng/mL, accuracy (85-115%),

precision (RSD < 15%), and stability under various storage conditions. [4]
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Figure 2: Experimental Workflow for Betaxolol Metabolic Studies

Clinical Implications and Clinical Pharmacology

Drug-Drug Interactions and Clinical Considerations

The metabolic profile of betaxolol has important implications for clinically significant drug interactions. As
a CYP2D6 inhibitor, betaxolol may decrease the metabolic clearance of co-administered drugs that are
substrates of this enzyme, potentially increasing their plasma concentrations and toxicity risk. [5]
Additionally, drugs that inhibit or induce CYP1A2 and CYP2D6 may theoretically alter betaxolol
concentrations, though the clinical significance appears limited due to betaxolol's high therapeutic index and
wide safety margin. [5] Of greater clinical concern are pharmacodynamic interactions with other
cardiovascular agents including calcium channel blockers, antiarrhythmics, digitalis glycosides, and other
beta-adrenergic blocking agents, which may potentiate bradycardia, hypotension, and conduction

abnormalities. [7]
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From a clinical pharmacology perspective, the long elimination half-life (14-22 hours) provides sustained
beta-blockade with once-daily dosing, supporting patient adherence to medication regimens. [6] [5] The
renal elimination pathway necessitates careful therapeutic drug monitoring in elderly patients and those
with impaired renal function, with recommended dose reductions from 10-20 mg daily to 5 mg daily in
severe renal impairment. [5] For patients undergoing ophthalmic therapy with betaxolol, the systemic
absorption, while significantly lower than oral administration, still warrants caution in patients with cardiac

conduction abnormalities, sinus bradycardia, or history of heart failure due to potential systemic effects. [7]

Conclusion

Betaxolol hydrochloride demonstrates predictable pharmacokinetics characterized by complete
absorption, moderate protein binding, and prolonged elimination half-life. The drug undergoes significant
hepatic metabolism primarily mediated by CYP1A2 and CYP2D6 enzymes, with subsequent predominant
renal elimination of both parent drug and metabolites. The well-characterized metabolic and elimination
pathways contribute to betaxolol's favorable clinical profile while informing appropriate dosing adjustments
in special populations. Further research focusing on genetic polymorphisms affecting betaxolol metabolism
and their clinical relevance would represent a valuable contribution to personalized medicine approaches

with this therapeutic agent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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